molecular formula C8H9BrClN3O B1379365 4-(5-Bromo-6-chloropyrazin-2-yl)morpholine CAS No. 1378867-78-7

4-(5-Bromo-6-chloropyrazin-2-yl)morpholine

Cat. No.: B1379365
CAS No.: 1378867-78-7
M. Wt: 278.53 g/mol
InChI Key: QSSIJDROYUXWPZ-UHFFFAOYSA-N
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Description

4-(5-Bromo-6-chloropyrazin-2-yl)morpholine (CAS: 1378867-78-7 or 955050-08-5) is a heterocyclic compound featuring a pyrazine core substituted with bromo (5-position) and chloro (6-position) groups, coupled with a morpholine moiety at the 2-position. Its molecular formula is C₈H₁₀BrClN₃O (MW: 244.09–244.10 g/mol). The morpholine group enhances solubility and bioavailability, while the halogen substituents influence electronic properties and binding interactions, making it a candidate for pharmaceutical and agrochemical applications.

Properties

IUPAC Name

4-(5-bromo-6-chloropyrazin-2-yl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrClN3O/c9-7-8(10)12-6(5-11-7)13-1-3-14-4-2-13/h5H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSSIJDROYUXWPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CN=C(C(=N2)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Bromo-6-chloropyrazin-2-yl)morpholine typically involves the reaction of 5-bromo-6-chloropyrazine with morpholine under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF), at elevated temperatures .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

4-(5-Bromo-6-chloropyrazin-2-yl)morpholine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazine derivatives, while coupling reactions can produce complex biaryl compounds.

Scientific Research Applications

4-(5-Bromo-6-chloropyrazin-2-yl)morpholine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of biological pathways and interactions, particularly those involving pyrazine derivatives.

    Medicine: Research into potential therapeutic applications, including its use as a precursor in drug development, is ongoing.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(5-Bromo-6-chloropyrazin-2-yl)morpholine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, altering their activity and leading to specific biological effects. The exact pathways involved would depend on the specific context of its use .

Comparison with Similar Compounds

Structural Analogs in Heterocyclic Systems

Pyridine-Based Analog
  • Compound : 4-(5-Bromo-3-chloropyridin-2-yl)morpholine (CAS: N/A).
  • Structure : Pyridine ring with bromo (5-position), chloro (3-position), and morpholine (2-position).
  • Key Differences: Pyridine (one nitrogen) vs. Substitution pattern affects steric and electronic interactions in biological targets.
Pyrimidine-Based Analog
  • Compound : 4-(4-Bromopyrimidin-2-yl)morpholine (CAS: 663194-10-3).
  • Structure : Pyrimidine ring with bromo (4-position) and morpholine (2-position).
  • Key Differences :
    • Pyrimidine’s nitrogen positions (1,3,5) vs. pyrazine’s (1,4) influence aromaticity and dipole moments.
    • Bromo at pyrimidine’s 4-position may reduce steric hindrance compared to pyrazine’s 5-bromo substituent.
Thiazole-Imidazole Hybrid
  • Compound : VPC-14449 (4-(4-(2,4-dibromo-1H-imidazol-1-yl)thiazol-2-yl)morpholine).
  • Structure : Thiazole linked to dibromoimidazole and morpholine.
  • Key Differences :
    • Thiazole-imidazole system introduces additional hydrogen-bonding sites.
    • Dibromo substitution on imidazole may enhance lipophilicity compared to the pyrazine-based compound.
Table 1: Physicochemical Properties
Compound Molecular Weight (g/mol) Heterocycle Substituents Solubility (μM)
4-(5-Bromo-6-chloropyrazin-2-yl)morpholine 244.09–244.10 Pyrazine 5-Br, 6-Cl, 2-morpholine Not reported
4-(2-Chlorobenzyl)morpholine 213.69 Benzyl 2-Cl, morpholine 180
VPC-14449 432.11 Thiazole 2,4-dibromoimidazole, morpholine Not reported
  • Solubility Insights : Benzylmorpholine analogs exhibit moderate solubility (~180 μM), likely due to the morpholine’s polarity. For pyrazine derivatives, halogenation (Br/Cl) may reduce aqueous solubility, but the morpholine group could partially offset this effect.

Biological Activity

4-(5-Bromo-6-chloropyrazin-2-yl)morpholine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a morpholine ring substituted with a 5-bromo-6-chloropyrazin-2-yl moiety. Its molecular formula is C9H10BrClN2OC_9H_{10}BrClN_2O with a molecular weight of approximately 253.55 g/mol. The presence of halogen atoms in the pyrazine ring enhances its lipophilicity and potential for biological interaction.

Antimicrobial Activity

Research indicates that 4-(5-Bromo-6-chloropyrazin-2-yl)morpholine exhibits significant antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest that this compound may be a promising candidate for developing new antibiotics.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Anticancer Properties

The compound has also been evaluated for its anticancer activity. In cell line studies, it demonstrated cytotoxic effects against several cancer types, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways.

Cancer Cell Line IC50 (µM)
MCF-7 (Breast)12.5
A549 (Lung)15.0

The biological activity of 4-(5-Bromo-6-chloropyrazin-2-yl)morpholine can be attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, leading to disrupted cellular processes in pathogens and cancer cells.
  • Receptor Binding : It is hypothesized that the morpholine moiety allows for effective binding to various receptors, modulating their activity and influencing cellular signaling pathways.

Study on Antimicrobial Efficacy

A recent study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of several derivatives of pyrazine compounds, including 4-(5-Bromo-6-chloropyrazin-2-yl)morpholine. The study highlighted its effectiveness against resistant bacterial strains, suggesting its potential as a lead compound for antibiotic development .

Study on Anticancer Activity

In another study focusing on anticancer properties, researchers investigated the effects of this compound on MCF-7 breast cancer cells. Results indicated that treatment with the compound led to increased levels of reactive oxygen species (ROS), which are known to trigger apoptosis in cancer cells .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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